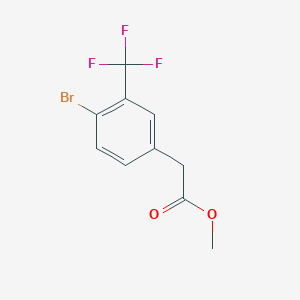
2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethoxy group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:
C8H6F3O3S+SOCl2→C8H6ClF3O3S+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (trifluoromethoxy and sulfonyl chloride) on the benzene ring makes it less reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Due to the deactivating nature of the substituents, harsh conditions and strong electrophiles are required for such reactions.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Substituted Benzenes: Formed through electrophilic aromatic substitution, though less common due to the deactivating groups.
Scientific Research Applications
2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives which are important intermediates in pharmaceutical synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups which can alter their properties and functions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting enzymes and receptors that interact with sulfonyl groups.
Industry: Used in the synthesis of agrochemicals and specialty chemicals, where the trifluoromethoxy group imparts unique properties to the final products.
Mechanism of Action
The mechanism of action of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The trifluoromethoxy group further enhances the electrophilicity of the sulfonyl chloride group, making it even more reactive.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with the trifluoromethyl group instead of trifluoromethoxy.
2-methylbenzenesulfonyl chloride: Lacks the trifluoromethoxy group, making it less reactive.
3-(trifluoromethoxy)benzenesulfonyl chloride: Similar but without the methyl group.
Uniqueness
2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and methyl groups, which significantly influence its reactivity and properties. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles compared to similar compounds without this group.
Properties
CAS No. |
1261621-75-3 |
|---|---|
Molecular Formula |
C8H6ClF3O3S |
Molecular Weight |
274.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



